molecular formula C17H11Cl2N3O B400571 N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide

N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide

Katalognummer: B400571
Molekulargewicht: 344.2g/mol
InChI-Schlüssel: LHOVIZDNDLKXDP-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a quinoline ring and a dichlorobenzylidene moiety

Eigenschaften

Molekularformel

C17H11Cl2N3O

Molekulargewicht

344.2g/mol

IUPAC-Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C17H11Cl2N3O/c18-13-6-3-5-12(16(13)19)10-20-22-17(23)15-9-8-11-4-1-2-7-14(11)21-15/h1-10H,(H,22,23)/b20-10+

InChI-Schlüssel

LHOVIZDNDLKXDP-KEBDBYFISA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Isomerische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide typically involves the condensation reaction between 2-quinolinecarbohydrazide and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of quinolinecarboxylic acids or quinoline N-oxides.

    Reduction: Formation of reduced hydrazones or amines.

    Substitution: Formation of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. In the context of its anticancer activity, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2,3-dichlorobenzylidene)-2-furohydrazide
  • N’-(2,3-dichlorobenzylidene)-2-pyrazinecarbohydrazide
  • N’-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide

Uniqueness

N’-(2,3-dichlorobenzylidene)-2-quinolinecarbohydrazide is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with biological targets and contributes to its diverse range of applications in scientific research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.